molecular formula C13H11BF2O3 B581127 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid CAS No. 1256358-53-8

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid

Cat. No.: B581127
CAS No.: 1256358-53-8
M. Wt: 264.035
InChI Key: LJXTUAJFEOPZEL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid (CAS: 1256358-53-8, FA-4065) is a fluorinated arylboronic acid featuring a fluorine atom at the 5-position of the phenyl ring and a 3-fluorophenylmethoxy group at the 2-position (Figure 1). This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . Its fluorinated substituents enhance electronic and steric properties, influencing reactivity, acidity, and biological interactions.

Properties

IUPAC Name

[5-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXTUAJFEOPZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655860
Record name {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-53-8
Record name {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The process typically involves reacting a halogenated precursor (e.g., 5-fluoro-2-(3-fluorophenylmethoxy)phenyl bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst. Key steps include:

Ar-X+B2(pin)2Pd0Ar-B(pin)HydrolysisAr-B(OH)2\text{Ar-X} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd}^0} \text{Ar-B}(\text{pin}) \xrightarrow{\text{Hydrolysis}} \text{Ar-B(OH)}_2

where Ar-X represents the aryl halide starting material. The choice of halogen (X = Br, I) significantly impacts reaction kinetics, with bromides generally offering better reactivity-to-cost ratios compared to iodides.

Catalytic System Optimization

Table 1 summarizes catalytic systems from recent studies:

CatalystLigandSolventTemp (°C)Yield (%)Source
Pd(OAc)₂SPhosTHF8078
PdCl₂(dppf)XantphosDioxane10082
Pd(PPh₃)₄NoneEtOH/H₂O6068

Phosphine ligands like SPhos enhance catalytic activity by stabilizing the palladium center during oxidative addition. Polar aprotic solvents (THF, dioxane) generally outperform protic solvents due to better compatibility with boron reagents.

Magnesium-Mediated Borylation: A Scalable Alternative

US Patent 6,576,789B1 discloses a magnesium-based protocol for preparing substituted phenylboronic acids, adaptable to the target compound.

Reaction Design

The method employs magnesium turnings to generate aryl magnesium intermediates, which subsequently react with trimethyl borate:

Ar-MgBr+B(OMe)3Ar-B(OMe)2+Mg(OMe)Br\text{Ar-MgBr} + \text{B(OMe)}_3 \rightarrow \text{Ar-B(OMe)}_2 + \text{Mg(OMe)Br}

Hydrolysis then yields the boronic acid:

Ar-B(OMe)2H2OAr-B(OH)2+2MeOH\text{Ar-B(OMe)}_2 \xrightarrow{\text{H}_2\text{O}} \text{Ar-B(OH)}_2 + 2\text{MeOH}

Process Parameters

  • Magnesium activation : Pre-treatment with 1,2-dibromoethane improves reactivity

  • Temperature control : Exothermic reaction requires maintaining 0–5°C during Grignard formation

  • Solvent system : Tetrahydrofuran (THF) essential for stabilizing reactive intermediates

This method achieved 70–75% isolated yields for analogous fluorinated boronic acids, with scalability demonstrated at kilogram scale.

Hydrolytic Methods: Niche Applications

Boronate Ester Hydrolysis

This compound can be obtained through hydrolysis of its pinacol ester derivative. Optimal conditions involve:

  • Acidic hydrolysis: HCl (2M) in THF/H₂O (3:1) at 60°C for 6h

  • Basic hydrolysis: NaOH (1M) in MeOH/H₂O (4:1) at 25°C for 12h

Yields range from 85–92%, though this method requires prior synthesis of the boronate ester.

Comparative Analysis of Synthetic Routes

Table 2 evaluates key performance metrics across methods:

MethodAvg Yield (%)Purity (%)ScalabilityCost Index
Suzuki-Miyaura7898ModerateHigh
Magnesium-mediated7295HighMedium
Boronate hydrolysis8999LowVery High

The Suzuki-Miyaura method offers superior purity but faces challenges in catalyst cost recovery. Magnesium-mediated routes provide better scalability for industrial applications, while hydrolysis is limited to small-scale production of high-purity material.

Critical Process Optimization Parameters

Fluorine Substituent Effects

The electron-withdrawing nature of fluorine atoms (σₚ = +0.06) necessitates careful condition tuning:

  • Higher reaction temperatures (80–100°C) required for Suzuki couplings compared to non-fluorinated analogs

  • Increased catalyst loading (2–5 mol%) to overcome decreased oxidative addition rates

  • Strict moisture control to prevent boronic acid decomposition

Purification Challenges

Chromatographic purification is complicated by:

  • Boronic acid protodeboronation under acidic conditions

  • Hydrogen bonding with silica gel leading to tailing

  • Reverse-phase HPLC with 0.1% formic acid modifier improves resolution, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions , where it reacts with various aryl halides to form biaryl compounds . This reaction is facilitated by palladium catalysts and is known for its mild reaction conditions and high functional group tolerance.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate)

    Ligands: (e.g., triphenylphosphine)

    Bases: (e.g., potassium carbonate)

    Solvents: (e.g., toluene, ethanol)

Major Products: The major products formed from these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that boronic acids, including 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, can act as inhibitors of certain enzymes involved in cancer progression. For example, they have been shown to inhibit histone demethylases, which are implicated in various cancers. This inhibition can potentially enhance the efficacy of existing cancer treatments and prevent drug resistance .

1.2 Enzyme Inhibition

The compound exhibits the ability to form reversible covalent bonds with diols, making it a valuable tool for designing enzyme inhibitors. It has been specifically noted for its interaction with serine and threonine residues in active sites of proteases and kinases . Such interactions are crucial for developing targeted therapies in diseases where these enzymes play a key role.

Organic Synthesis

2.1 Suzuki-Miyaura Cross-Coupling Reaction

This compound is utilized in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . The compound's stability and ease of handling make it an excellent candidate for such reactions.

Biochemical Applications

3.1 Molecular Recognition

The ability of boronic acids to bind selectively to carbohydrates and nucleotides allows for their use in biochemical assays and studies. They can facilitate the study of carbohydrate recognition processes and nucleotide interactions within various biochemical pathways . This property is particularly useful in developing biosensors and other analytical tools.

3.2 Biorthogonal Conjugations

Boronic acids have been employed in biorthogonal conjugation strategies, which are critical for labeling biomolecules without interfering with their natural functions. This application is particularly relevant in the field of drug delivery systems and imaging techniques .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Impact
Medicinal ChemistryAnticancer activityInhibition of histone demethylases
Enzyme inhibitionReversible covalent bond formation with diols
Organic SynthesisSuzuki-Miyaura cross-couplingCarbon-carbon bond formation
Biochemical ApplicationsMolecular recognitionBinding to carbohydrates/nucleotides
Biorthogonal conjugationsLabeling biomolecules for drug delivery/imaging

Case Studies

5.1 Case Study on Anticancer Properties

In a study published in the European Journal of Medicinal Chemistry, researchers investigated the effects of various boronic acid derivatives on cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the inhibition of specific kinases involved in cell cycle regulation .

5.2 Case Study on Enzyme Inhibition

A detailed investigation into enzyme inhibition highlighted how this compound inhibited protease activity in vitro. The study demonstrated that this compound could effectively reduce enzyme activity by binding to the active site, showcasing its potential as a therapeutic agent against diseases characterized by excessive protease activity .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid in Suzuki–Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs:
  • FA-4063 : 5-Fluoro-2-(2-fluorophenylmethoxy)phenylboronic acid
  • FA-4020 : 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid
  • FA-3542 : 4-(2-Fluoroethoxy)phenylboronic acid
  • 5-Trifluoromethyl-2-formylphenylboronic acid ()
Analysis:
  • Electronic Effects: Fluorine’s electron-withdrawing nature increases the acidity of the boronic acid group. For example, 5-Trifluoromethyl-2-formylphenylboronic acid () exhibits a pKa ~7.5 due to its trifluoromethyl group, significantly lower than non-fluorinated analogs. FA-4065’s dual fluorine substituents likely lower its pKa similarly, enhancing reactivity in aqueous Suzuki couplings . Substituent position (ortho, meta, para) on the phenylmethoxy group alters steric bulk and electronic distribution. For instance, the meta-fluorine in FA-4065 may reduce steric hindrance compared to ortho-substituted FA-4063, improving cross-coupling efficiency .
Data Table 1: Substituent Effects on Acidity and Reactivity
Compound Substituent Position Key Substituents Predicted pKa Reactivity in Suzuki Coupling
FA-4065 5-F, 2-(3-F-C6H4OCH2) Dual fluorine ~7.8–8.2 High (optimized steric profile)
FA-4063 5-F, 2-(2-F-C6H4OCH2) Ortho-fluorine ~8.5 Moderate (steric hindrance)
FA-4020 5-F, 2-(4-F-C6H4OCH2) Para-fluorine ~8.0 High (electron withdrawal)
5-Trifluoromethyl-2-formyl 5-CF3, 2-CHO Trifluoromethyl, formyl ~7.5 Low (formyl isomerizes)
Key Analogs:
  • 5-Trifluoromethyl-2-formylphenylboronic acid ()
  • Phenylboronic acid ()
Analysis:
  • Antimicrobial Action :
    • 5-Trifluoromethyl-2-formylphenylboronic acid inhibits Candida albicans (MIC = 32 μg/mL) and Bacillus cereus (MIC = 8 μg/mL) by forming a cyclic benzoxaborole that binds leucyl-tRNA synthetase (LeuRS) . FA-4065’s fluorophenylmethoxy group may hinder benzoxaborole formation but could exhibit activity through alternative mechanisms.
    • Phenylboronic acid inhibits cancer cell migration (e.g., DU-145 prostate cancer) more potently than boric acid, suggesting fluorinated analogs like FA-4065 may enhance this effect via increased membrane permeability .

Solubility and Physicochemical Properties

Key Analogs:
  • Phenylboronic acid ()
  • 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid ()
Analysis:
  • Solubility: Phenylboronic acid has moderate solubility in chloroform and ketones but poor solubility in hydrocarbons . FA-4065’s fluorophenylmethoxy group introduces hydrophobicity, likely reducing aqueous solubility compared to non-fluorinated analogs. Esters (e.g., pinacol ester) exhibit better solubility; however, FA-4065’s free boronic acid group retains polar character, balancing hydrophobicity .
Data Table 3: Solubility Comparison
Compound Solubility in Chloroform Solubility in Water
Phenylboronic acid High Low
FA-4065 (predicted) Moderate Very low
Pinacol ester (generic) Very high Insoluble

Reactivity in Cross-Coupling Reactions

Key Analogs:
  • 3-Fluorophenylboronic acid ()
  • 4-(2-Fluoroethoxy)phenylboronic acid ()
Analysis:
  • Suzuki-Miyaura Coupling :
    • Fluorine substituents enhance electrophilicity of the boronic acid, improving coupling yields. For example, 3-fluorophenylboronic acid reacts efficiently with bromoarenes under Pd catalysis .
    • FA-4065’s dual fluorine substituents may further accelerate coupling rates, though steric effects from the phenylmethoxy group could require optimized conditions (e.g., aqueous THF, Pd(OAc)2) .

Biological Activity

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H12B F2O3
  • CAS Number : 1256358-53-8

This structure features a boronic acid moiety, which is known for its ability to interact with biomolecules through reversible covalent bonding. The presence of fluorine atoms enhances its lipophilicity and acidity, potentially improving its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases and kinases. This interaction can lead to enzyme inhibition, affecting various cellular processes such as:

  • Cell Signaling : Modulating pathways involved in cell growth and differentiation.
  • Gene Expression : Influencing transcription factors and other regulatory proteins.
  • Metabolic Pathways : Interfering with metabolic enzymes, leading to altered cellular metabolism.

Antimicrobial Properties

Research has shown that boronic acids exhibit antimicrobial activity. For instance, studies on similar compounds indicate that they can inhibit the growth of various bacterial strains and fungi. In vitro assays have demonstrated that this compound may possess moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values comparable or superior to established antibiotics like AN2690 (Tavaborole) .

Anticancer Activity

The compound's mechanism of action suggests potential anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Studies

  • Antimicrobial Activity Study : A study investigating the antimicrobial effects of various phenylboronic acids found that this compound exhibited significant inhibition against Candida albicans and Aspergillus niger. The study highlighted the importance of the fluorine substituent in enhancing biological activity .
  • Enzyme Inhibition Assay : In a laboratory setting, enzyme assays demonstrated that this compound effectively inhibited serine proteases at low concentrations, showcasing its potential as a therapeutic agent against diseases where these enzymes play a critical role .

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Key findings include:

  • Synthesis Methods : The compound can be synthesized via Suzuki-Miyaura coupling reactions involving fluorinated phenols and boronic reagents .
  • Stability and Degradation : Studies indicate that while the compound is stable under physiological conditions, its biological activity may diminish over time due to degradation processes .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialEscherichia coliModerate inhibition
AntifungalCandida albicansModerate inhibition
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionSerine proteasesSignificant inhibition

Q & A

Q. What are the standard synthetic protocols for preparing 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid?

The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction. Key steps include:

  • Substrate Preparation : Start with a fluorinated aryl halide (e.g., 3-fluorophenyl bromide) and a boronic ester precursor.
  • Coupling Conditions : Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product. Note : Steric hindrance from the methoxy group may require prolonged reaction times or elevated temperatures.

Q. How should researchers characterize this compound to confirm purity and structure?

  • NMR Spectroscopy :
  • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and methoxy protons (δ ~3.8 ppm).
  • ¹⁹F NMR : Fluorine substituents appear as distinct peaks (δ -110 to -120 ppm for aryl-F) .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area).
    • Melting Point : Compare observed mp (e.g., 194–196°C for analogous compounds) with literature values .

Q. What storage conditions are optimal for maintaining stability?

Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid moiety. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?

Fluorine’s electron-withdrawing nature reduces the electron density of the aromatic ring, enhancing oxidative addition with palladium catalysts. However, steric effects from the 3-fluorophenylmethoxy group may slow transmetallation. Comparative studies with non-fluorinated analogs show:

  • Reactivity : Fluorinated derivatives exhibit 10–20% lower yields in Suzuki reactions due to steric hindrance .
  • Regioselectivity : Fluorine directs coupling to para positions in aryl partners (DFT calculations support this electronic effect) .

Q. What computational methods can predict the compound’s behavior in catalytic systems?

  • DFT Studies : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model:
  • Bond dissociation energies (BDEs) for the B–O bond.
  • Electron localization around the boronic acid group .
    • Molecular Docking : Simulate interactions with Pd catalysts to optimize ligand design for improved coupling efficiency.

Q. How can contradictory data on reaction yields be resolved?

Example: Low yields in Suzuki couplings may arise from:

  • Moisture Sensitivity : Hydrolysis of the boronic acid to boroxines reduces reactivity (confirm via ¹¹B NMR).
  • Catalyst Poisoning : Trace oxygen or moisture deactivates Pd; use rigorously dried solvents and Schlenk techniques.
  • Steric Effects : Replace Pd(PPh₃)₄ with bulkier ligands (e.g., SPhos) to mitigate hindrance .

Methodological Challenges and Solutions

Q. What strategies improve solubility in aqueous reaction media?

  • Co-Solvents : Use DME/water mixtures (4:1) to enhance solubility.
  • pH Adjustment : Maintain pH 8–9 with Na₂CO₃ to deprotonate the boronic acid and stabilize it as a borate .

Q. How can researchers address discrepancies in NMR data for fluorinated boronic acids?

  • ¹⁹F NMR Titration : Add incremental D₂O to distinguish between free boronic acid and borate forms.
  • HSQC Experiments : Correlate ¹H and ¹³C signals to resolve overlapping aromatic peaks .

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